molecular formula C11H14N2O2 B6599074 3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one CAS No. 1780477-78-2

3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one

Cat. No. B6599074
CAS RN: 1780477-78-2
M. Wt: 206.24 g/mol
InChI Key: PTNJDNAXFRYSOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one (3-APDM-OXA) is an organic compound belonging to the oxazolidinone family. It is a cyclic secondary amine with a unique structure that has been extensively studied due to its potential applications in a wide range of fields. This compound has been used in the synthesis of various pharmaceuticals, in the development of novel antibiotics, and as a potential therapeutic agent for various diseases. In

Mechanism of Action

The mechanism of action of 3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one is not well understood. However, it is believed that the compound has antimicrobial activity due to its ability to interfere with the synthesis of bacterial cell walls. Additionally, 3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one has been found to inhibit the growth of certain cancer cell lines, suggesting that it may have anti-cancer activity. Furthermore, 3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, suggesting that it may have potential as a drug metabolism inhibitor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one have not yet been fully elucidated. However, studies have shown that the compound has antimicrobial activity, suggesting that it may be useful in the treatment of bacterial infections. Additionally, 3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one has been found to inhibit the growth of certain cancer cell lines, suggesting that it may have anti-cancer activity. Furthermore, 3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, suggesting that it may have potential as a drug metabolism inhibitor.

Advantages and Limitations for Lab Experiments

3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one is a relatively easy compound to synthesize and is widely available. This makes it an ideal starting material for various lab experiments. Additionally, 3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one has been studied extensively and its mechanism of action is relatively well understood. This makes it an ideal compound for studying the structure and reactivity of oxazolidinones. However, 3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one is not approved for human use, and its safety and efficacy have not been fully established. Therefore, its use in clinical trials should be done with caution.

Future Directions

Given the potential of 3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one as a therapeutic agent, future research should focus on further elucidating its mechanism of action, as well as its safety and efficacy in humans. Additionally, further studies should be conducted to explore the potential of 3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one as a drug metabolism inhibitor, as well as its potential use in the treatment of various diseases. Furthermore, research should be conducted to investigate the potential of 3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one as an antibiotic and antifungal agent. Finally, further studies should be conducted to investigate the structure and reactivity of oxazolidinones and their potential applications in a variety of fields.

Synthesis Methods

3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one can be synthesized through a variety of methods. The most common method for the synthesis of this compound involves the reaction of 3-aminophenol with dimethyl oxazolidinone in the presence of a base. This reaction yields 3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one as the main product. Other methods of synthesis include the reaction of 3-aminophenol with dimethyl acetal in the presence of a base, the reaction of 3-aminophenol with dimethyl sulfoxide in the presence of a base, and the reaction of 3-aminophenol with dimethyl carbonate in the presence of a base.

Scientific Research Applications

3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and reactivity of oxazolidinones, as well as to investigate the mechanism of action of antibiotics. It has also been used as a starting material for the synthesis of various pharmaceuticals, such as antibiotics and antifungal agents. Additionally, 3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, HIV, and Alzheimer’s disease.

properties

IUPAC Name

3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-11(2)7-13(10(14)15-11)9-5-3-4-8(12)6-9/h3-6H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNJDNAXFRYSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(=O)O1)C2=CC=CC(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one

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